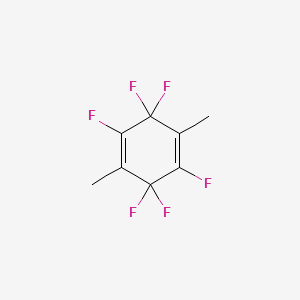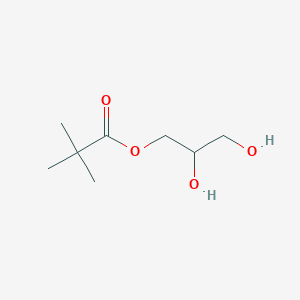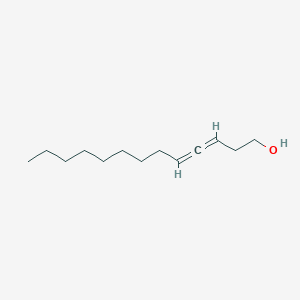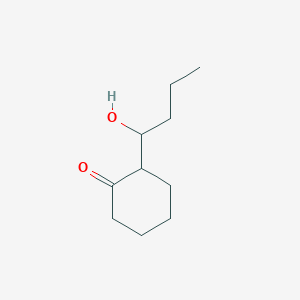![molecular formula C18H28O2Si B14608613 Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- CAS No. 59853-33-7](/img/structure/B14608613.png)
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- is a specialized organosilicon compound with the molecular formula C18H28O2Si . This compound is characterized by the presence of two ethynylcyclohexyl groups attached to a dimethylsilane core. Organosilicon compounds like this one are known for their versatility and are widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- typically involves the reaction of ethynylcyclohexanol with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silanol, which is then converted to the desired silane compound . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
On an industrial scale, the production of Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The silane group can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions include various silicon-containing compounds, such as silanols, siloxanes, and silanes with different functional groups .
Scientific Research Applications
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- involves the interaction of its silicon-containing groups with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in the functionalization of surfaces and the synthesis of complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Similar in structure but with different functional groups.
bis(1-Ethenylhexyl)oxysilane: Another related compound with ethenyl groups instead of ethynyl.
Uniqueness
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- is unique due to its ethynyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring precise molecular modifications and high stability .
Properties
CAS No. |
59853-33-7 |
|---|---|
Molecular Formula |
C18H28O2Si |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
bis[(1-ethynylcyclohexyl)oxy]-dimethylsilane |
InChI |
InChI=1S/C18H28O2Si/c1-5-17(13-9-7-10-14-17)19-21(3,4)20-18(6-2)15-11-8-12-16-18/h1-2H,7-16H2,3-4H3 |
InChI Key |
IOUGLPGLRSMWTF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OC1(CCCCC1)C#C)OC2(CCCCC2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)
![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)


![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)

![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)



![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)

![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
